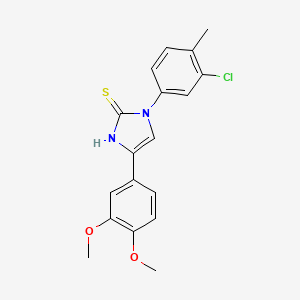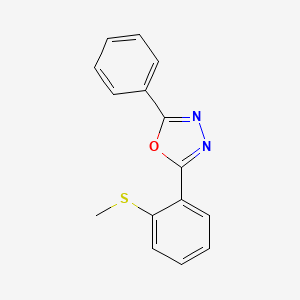
2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound, recognized for its complex molecular architecture
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multiple steps, combining reagents under specific conditions. One potential synthetic route might involve:
Starting with a piperidine derivative, reacting it with a carbonyl-containing reagent to form a piperidin-4-yl intermediate.
Coupling this intermediate with a thiophene-containing pyrazole through a condensation reaction, using a dehydrating agent.
Completing the synthesis by reacting this product with a benzamide derivative, employing conditions that promote substitution at the amide nitrogen.
Industrial production methods: Scaling up the synthesis for industrial production may involve optimizing the reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: It can be oxidized at the sulfur atom of the thiophene ring, forming sulfoxides or sulfones.
Reduction: Potential reduction at the carbonyl groups or nitrogens, affecting its structure and functionality.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.
Common reagents and conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Employing halogenating agents like thionyl chloride (SOCl2) or using nucleophiles under basic conditions.
Major products formed:
Sulfoxides or sulfones from oxidation.
Reduced forms such as alcohols or amines from reduction.
Substituted derivatives at the methoxy or amide positions from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Utilized as a model compound to study reaction mechanisms and pathways.
Used to design and synthesize novel organic molecules with specific functionalities.
Biology:
Explored for its potential biological activity, including its interactions with biomolecules.
Investigated for its role in modulating biological pathways.
Medicine:
Potential therapeutic agent due to its structural features.
Examined for its activity against various diseases or conditions.
Industry:
Used in material science to develop new materials with specific properties.
Explored for its application in the production of specialty chemicals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Interacts with specific enzymes or receptors, influencing their activity.
Modulates signaling pathways, leading to changes in cellular functions.
The thiophene and pyrazole moieties might be key in its binding interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar compounds include those with comparable structural motifs:
2,4-dimethoxy-N-(4-piperidinyl)benzamide: Shares the benzamide and piperidine framework but lacks the pyrazole-thiophene moiety.
Thiophene-pyrazole derivatives: Similar heterocyclic core but different substituents.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-15-5-6-16(19(12-15)30-2)21(27)23-14-7-9-26(10-8-14)22(28)18-13-17(24-25-18)20-4-3-11-31-20/h3-6,11-14H,7-10H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZOBSRANOQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2701835.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2701839.png)
![3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2701840.png)

![N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2701842.png)
![2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2701843.png)
![2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2701845.png)


![3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2701850.png)
![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2701854.png)
![N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2701855.png)

